Methionylthreonine chemical structure and properties
Methionylthreonine chemical structure and properties
Abstract: Methionylthreonine (Met-Thr) is a dipeptide composed of the essential amino acids L-methionine and L-threonine. As a product of protein catabolism, it is classified as an endogenous metabolite. While the individual roles of methionine and threonine in cellular metabolism, protein synthesis, and signaling are well-established, the specific biological functions of the dipeptide are an emerging area of research. This guide provides a comprehensive overview of the chemical structure, physicochemical properties, and biological context of methionylthreonine, intended for researchers, scientists, and professionals in drug development. It includes summaries of quantitative data, generalized experimental protocols, and visualizations of relevant biochemical pathways and workflows.
Chemical Identity and Structure
Methionylthreonine is formed through a peptide bond between the carboxyl group of a methionine residue and the amino group of a threonine residue.
Chemical Identifiers
| Identifier | Value | Reference |
| IUPAC Name | (2S,3R)-2-[[(2S)-2-amino-4-methylsulfanylbutanoyl]amino]-3-hydroxybutanoic acid | --INVALID-LINK-- |
| Synonyms | Met-Thr, L-methionyl-L-threonine, L-Met-L-Thr | --INVALID-LINK--, --INVALID-LINK-- |
| Molecular Formula | C₉H₁₈N₂O₄S | --INVALID-LINK-- |
| Canonical SMILES | C--INVALID-LINK--O)NC(=O)--INVALID-LINK--N)O | --INVALID-LINK-- |
| InChI Key | KAKJTZWHIUWTTD-VQVTYTSYSA-N | --INVALID-LINK-- |
| PubChem CID | 7021822 | --INVALID-LINK-- |
Physicochemical Properties
The physicochemical properties of methionylthreonine are derived from the combined characteristics of its constituent amino acids. A summary of these properties is presented below.
| Property | Value | Notes | Reference |
| Molecular Weight | 250.32 g/mol | --INVALID-LINK-- | |
| Monoisotopic Mass | 250.09872823 Da | --INVALID-LINK-- | |
| XLogP3 | -4.1 | Computed | --INVALID-LINK-- |
| pKa (α-carboxyl) | ~2.1 - 2.3 | Estimated based on constituent amino acids | [1][2][3] |
| pKa (α-amino) | ~9.1 - 9.2 | Estimated based on constituent amino acids | [1][2][4] |
| Solubility | High | Expected to be freely soluble in water, similar to its constituent amino acids | [5][6][7] |
Biological Context and Significance
Methionylthreonine is recognized as a dipeptide and an endogenous metabolite, likely resulting from the incomplete degradation of proteins.[8] While specific signaling roles for this dipeptide have not been extensively characterized, the metabolic pathways of its constituent amino acids are fundamental to cellular function.
Biosynthesis of Constituent Amino Acids
In plants and microorganisms, both methionine and threonine are synthesized from the precursor amino acid, aspartate.[9] This multi-step enzymatic pathway involves several key branch points that also lead to the synthesis of other essential amino acids like lysine.[9] High concentrations of threonine can allosterically inhibit enzymes such as homoserine dehydrogenase, a key regulatory step in the pathway.[9]
Methionine-Dependent Signaling Pathways
Methionine metabolism is intrinsically linked to major cellular signaling networks that control growth, proliferation, and protein synthesis. A key pathway influenced by methionine availability is the PI3K-Akt-mTOR signaling cascade. Methionine can be sensed by cell surface receptors, which in turn can activate this pathway, leading to the phosphorylation of downstream targets like S6K1 and 4E-BP1, ultimately promoting protein synthesis and cell growth.
Experimental Protocols
While specific, validated protocols for methionylthreonine are not widely published, standard methodologies for dipeptide synthesis and analysis are applicable.
General Protocol for Chemical Synthesis
The chemical synthesis of methionylthreonine can be achieved using standard solid-phase peptide synthesis (SPPS) or solution-phase methods. SPPS is generally preferred for its efficiency and ease of purification. A typical workflow using Fmoc (9-fluorenylmethoxycarbonyl) chemistry is outlined below.
Methodology:
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Resin Preparation: Start with a pre-loaded resin, such as Wang or Rink Amide, with the C-terminal amino acid (Fmoc-Thr-OH) already attached.
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Fmoc Deprotection: Remove the Fmoc protecting group from the threonine residue using a solution of piperidine (B6355638) in a suitable solvent like dimethylformamide (DMF).
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Amino Acid Activation and Coupling: Activate the carboxyl group of the incoming amino acid (Fmoc-Met-OH) using a coupling reagent (e.g., HBTU, HATU) and a base (e.g., DIPEA) in DMF. Add this activated mixture to the resin to form the peptide bond.
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Washing: Wash the resin extensively with DMF and other solvents like dichloromethane (B109758) (DCM) to remove excess reagents and byproducts.
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Final Deprotection: Remove the final Fmoc group from the N-terminal methionine.
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Cleavage and Side-Chain Deprotection: Treat the resin with a cleavage cocktail, typically containing trifluoroacetic acid (TFA) and scavengers (e.g., water, triisopropylsilane) to cleave the dipeptide from the resin and remove any side-chain protecting groups.
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Purification: Precipitate the crude peptide in cold ether, then purify it using reverse-phase high-performance liquid chromatography (RP-HPLC).
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Verification: Confirm the identity and purity of the final product by mass spectrometry and analytical HPLC.
General Protocol for Analysis and Characterization
The identity, purity, and structure of synthesized or isolated methionylthreonine are confirmed using a combination of chromatographic and spectroscopic techniques.
Methodology:
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High-Performance Liquid Chromatography (HPLC):
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Purpose: To assess the purity of the dipeptide sample.
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Protocol: Dissolve the sample in a suitable solvent (e.g., water/acetonitrile mixture). Inject the sample onto a C18 reverse-phase column. Elute with a gradient of water and acetonitrile, both typically containing 0.1% TFA. Monitor the elution profile using a UV detector at 214 nm and 280 nm. Purity is determined by integrating the area of the product peak relative to the total peak area.[10]
-
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Mass Spectrometry (MS):
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Purpose: To confirm the molecular weight and sequence of the dipeptide.
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Protocol: Introduce the sample into a mass spectrometer, typically using electrospray ionization (ESI).[11] Acquire the full scan mass spectrum to identify the protonated molecular ion [M+H]⁺ corresponding to the calculated mass of methionylthreonine (251.106 g/mol ). Perform tandem MS (MS/MS) to fragment the parent ion and confirm the amino acid sequence through analysis of the resulting b- and y-ions.[8]
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Nuclear Magnetic Resonance (NMR) Spectroscopy:
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Purpose: To provide detailed structural confirmation.
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Protocol: Dissolve a sufficient quantity of the purified dipeptide in a deuterated solvent (e.g., D₂O). Acquire one-dimensional (¹H, ¹³C) and two-dimensional (e.g., COSY, HSQC) NMR spectra. The chemical shifts, coupling constants, and correlations will confirm the covalent structure and stereochemistry of the molecule.[8]
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Summary and Future Directions
Methionylthreonine is a simple dipeptide with a foundation in the core biochemistry of its constituent amino acids, L-methionine and L-threonine. While its primary role is understood as a metabolic intermediate in protein turnover, the potential for specific biological activities remains largely unexplored. Future research could focus on determining if Met-Thr has unique cell-signaling properties, if it interacts with specific receptors or transporters, and whether its circulating levels are altered in various physiological or pathological states. The development of targeted analytical methods will be crucial for accurately quantifying this dipeptide in complex biological matrices and elucidating its potential functional significance.
References
- 1. Ch27 pKa and pI values [chem.ucalgary.ca]
- 2. Star Republic: Guide for Biologists [sciencegateway.org]
- 3. Amino Acids Reference Chart [sigmaaldrich.com]
- 4. Methionine - Wikipedia [en.wikipedia.org]
- 5. L-Methionine | C5H11NO2S | CID 6137 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. sigmaaldrich.com [sigmaaldrich.com]
- 7. selleckchem.com [selleckchem.com]
- 8. researchgate.net [researchgate.net]
- 9. Amino acid synthesis - Wikipedia [en.wikipedia.org]
- 10. Three Minute Method for Amino Acid Analysis by UHPLC and high resolution quadrupole orbitrap mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Quantification of methionine and selenomethionine in biological samples using multiple reaction monitoring high performance liquid chromatography tandem mass spectrometry (MRM-HPLC-MS/MS) - PubMed [pubmed.ncbi.nlm.nih.gov]
